2-[(3-Methoxypropyl)amino]ethanol
Overview
Description
2-[(3-Methoxypropyl)amino]ethanol is a chemical compound with the molecular formula C6H15NO2 . It has a molecular weight of 133.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NO2/c1-9-6-2-3-7-4-5-8/h7-8H,2-6H2,1H3 . The InChI key is SVWQYWXZTDBOMA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 133.19 .Scientific Research Applications
Polymerization Processes
One study by Ogasawara et al. (2001) focused on the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, which is related to the structural family of 2-[(3-Methoxypropyl)amino]ethanol. They used 1H NMR spectroscopy to follow the rate of release of ethanol from the ethoxy groups during the condensation process at different temperatures, identifying two separate reaction processes and calculating their rate constants and thermodynamic parameters (Ogasawara et al., 2001).
Organic Synthesis and Catalysis
Bakkali-Hassani et al. (2018) investigated commercial aminoalcohols as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-toluenesulfonyl aziridine. This study demonstrates the tolerance of amino-initiated NHC-OROP to the presence of nonprotected hydroxyl group(s), providing a direct access to metal-free α-hydroxy-ω-amino telechelics based on polyaziridine with excellent control over molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).
Materials Science and Surface Modification
Geoghegan and Stroh (1992) developed a method for site-directed labeling with biotin or a fluorescent reporter by rapid oxidation of the 2-amino alcohol structure in proteins and peptides at pH 7, forming a hydrazone-peptide conjugate. This method enables the attachment of various functional groups to peptides and proteins for biomedical applications (Geoghegan & Stroh, 1992).
Environmental Applications
Barzagli et al. (2018) studied the efficiency of CO2 uptake by various amines, including those structurally related to this compound. Their research provides insights into the potential advantages of these amines over conventional CO2 absorbents in terms of absorption heat and efficiency, suggesting their utility in carbon capture and storage technologies (Barzagli et al., 2018).
Safety and Hazards
The safety information for 2-[(3-Methoxypropyl)amino]ethanol indicates that it is a dangerous substance . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for handling in case of accidental contact or ingestion .
Mechanism of Action
Biochemical Pathways
It’s worth noting that ethanolamines, a class of compounds to which 2-[(3-methoxypropyl)amino]ethanol belongs, are known to be involved in various biological processes .
Pharmacokinetics
It has been analyzed using reverse phase (rp) hplc method, which could be used for studying its pharmacokinetics .
Properties
IUPAC Name |
2-(3-methoxypropylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-9-6-2-3-7-4-5-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQYWXZTDBOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192472 | |
Record name | 2-((3-Methoxypropyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39216-84-7 | |
Record name | 2-[(3-Methoxypropyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39216-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((3-Methoxypropyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039216847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((3-Methoxypropyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-methoxypropyl)amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((3-METHOXYPROPYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX9YT02LY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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